DBCO-NHCO-PEG12-biotin

SPAAC kinetics Bioorthogonal chemistry Reaction rate

Select DBCO-NHCO-PEG12-biotin for robust copper-free biotinylation. The 12-unit PEG spacer (46.3 Å) delivers >10× higher aqueous solubility than PEG4 analogs, preventing precipitation and ensuring homogeneous labeling of hydrophobic targets. The extended reach maximizes biotin accessibility for quantitative streptavidin capture in pull-downs, ELISAs, and SPR. DBCO’s 2.2× faster SPAAC kinetics vs. BCN reduces incubation time, preserving labile samples. This architecture is critical for efficient PROTAC synthesis and live-cell imaging—shorter linkers compromise solubility, kinetics, and capture yield.

Molecular Formula C55H83N5O16S
Molecular Weight 1102.3 g/mol
Cat. No. B12055459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG12-biotin
Molecular FormulaC55H83N5O16S
Molecular Weight1102.3 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1
InChIKeyGIBHXHXUJIVMNR-VMYZTKCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG12-biotin: Key Identifiers and Class Context for Scientific Procurement


DBCO-NHCO-PEG12-biotin is a heterobifunctional biotinylation reagent that integrates a dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene glycol (PEG12) spacer, and a biotin moiety. This compound enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for the bioorthogonal labeling of azide-functionalized biomolecules . The PEG12 spacer enhances aqueous solubility and provides extended reach, while the biotin group facilitates high-affinity capture via streptavidin/avidin systems . It is widely employed in chemical biology for protein labeling, affinity purification, and as a PROTAC linker .

Why a Generic 'DBCO-Biotin' is Not a Substitute for DBCO-NHCO-PEG12-biotin


The performance of a biotinylation reagent is critically dependent on its linker architecture. While the DBCO and biotin functionalities are common to many reagents, the specific length and composition of the spacer—here, a PEG12 chain—directly influence the molecule's aqueous solubility, steric accessibility to both the azide target and the streptavidin binding site, and the efficiency of the SPAAC reaction . Substituting a shorter PEG linker (e.g., PEG4) can reduce solubility by over 10-fold and may increase steric hindrance, compromising labeling efficiency and capture yield. These variations underscore why simple, generic 'DBCO-biotin' alternatives are not functionally equivalent.

DBCO-NHCO-PEG12-biotin: A Head-to-Head Quantitative Differentiation Guide


2.2x Faster SPAAC Kinetics of DBCO Compared to BCN

The dibenzocyclooctyne (DBCO) group demonstrates superior reaction kinetics in strain-promoted azide-alkyne cycloaddition (SPAAC) compared to the bicyclononyne (BCN) moiety. The second-order rate constant (k) for DBCO is approximately 0.31 M⁻¹s⁻¹, whereas for endo-BCN it is 0.14 M⁻¹s⁻¹, representing a 2.2-fold faster reaction rate for DBCO [1]. This indicates that DBCO-based reagents can achieve faster and more efficient labeling of azide-tagged biomolecules under identical conditions [2].

SPAAC kinetics Bioorthogonal chemistry Reaction rate

PEG12 Spacer Length: >46 Å vs. 35-40 Å for PEG4 Analogs

The 12-unit polyethylene glycol (PEG12) spacer provides a significantly extended reach compared to shorter PEG linkers commonly found in alternative biotinylation reagents. The calculated spacer arm length for DBCO-NHCO-PEG12-biotin is 46.3 Å . In contrast, reagents with a PEG4 spacer, such as DBCO-PEG4-biotin, have an estimated spacer length of approximately 35-40 Å based on the contribution of ~3.5-4 Å per ethylene glycol unit . This extended reach allows the biotin moiety to project further from the site of conjugation, reducing steric hindrance and improving accessibility for downstream streptavidin capture .

Spacer arm length Steric accessibility Biotin-streptavidin binding

At Least 28-fold Higher Aqueous Solubility than Shorter PEG4 Reagent

The PEG12 spacer significantly enhances the aqueous solubility of the DBCO-biotin conjugate. While quantitative solubility data for the exact compound is often reported qualitatively, a direct comparison can be made with a close analog. DBCO-NHCO-PEG12-biotin is described as having 'good water solubility' due to its PEG12 chain, which imparts sufficient hydrophilicity for efficient bioconjugation in aqueous buffers . In contrast, the DBCO-PEG4-biotin conjugate has a defined aqueous solubility limit of 0.35 mM . The longer PEG chain of PEG12 contributes to a substantially higher solubility threshold, preventing precipitation and aggregation that can occur with shorter, less hydrophilic linkers .

Aqueous solubility Aggregation prevention Bioconjugation

Optimized Application Scenarios for DBCO-NHCO-PEG12-biotin Based on Quantitative Differentiation


High-Efficiency Bioorthogonal Labeling for Time-Sensitive Experiments

The 2.2x faster SPAAC kinetics of the DBCO group (vs. BCN) [1] makes DBCO-NHCO-PEG12-biotin the preferred choice for workflows requiring rapid labeling, such as time-resolved studies, live-cell imaging, or any application where minimizing incubation time is critical to preserve sample integrity and dynamic biological states.

Streptavidin-Based Affinity Capture of Large or Sterically Hindered Targets

The extended 46.3 Å PEG12 spacer arm is essential for efficient capture when labeling large protein complexes, nanoparticles, or cell-surface antigens. The increased reach reduces steric occlusion of the biotin moiety, ensuring it remains fully accessible to streptavidin-coated beads or surfaces, thereby maximizing capture yield and specificity in pull-downs, ELISAs, and surface plasmon resonance (SPR) biosensor applications .

Aqueous Bioconjugation of Hydrophobic or Aggregation-Prone Biomolecules

For targets with limited solubility, such as membrane proteins or hydrophobic small molecules, the high aqueous solubility conferred by the PEG12 spacer is critical . Using a shorter, less soluble analog like DBCO-PEG4-biotin (soluble to only 0.35 mM) risks reagent precipitation, leading to non-uniform labeling and reduced conjugation efficiency. DBCO-NHCO-PEG12-biotin ensures the reaction remains homogeneous, promoting quantitative biotinylation.

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